molecular formula C34H60N12O9 B14198155 L-Lysyl-L-alanyl-L-isoleucylglycyl-L-glutaminyl-L-histidyl-L-lysine CAS No. 919782-50-6

L-Lysyl-L-alanyl-L-isoleucylglycyl-L-glutaminyl-L-histidyl-L-lysine

Cat. No.: B14198155
CAS No.: 919782-50-6
M. Wt: 780.9 g/mol
InChI Key: HORHYUAMCSLVAY-BXYHPFQCSA-N
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Description

L-Lysyl-L-alanyl-L-isoleucylglycyl-L-glutaminyl-L-histidyl-L-lysine is a peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-alanyl-L-isoleucylglycyl-L-glutaminyl-L-histidyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-alanyl-L-isoleucylglycyl-L-glutaminyl-L-histidyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.

    Reduction: Disulfide bonds, if present, can be reduced to thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxo-histidine derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with substituted amino groups.

Scientific Research Applications

L-Lysyl-L-alanyl-L-isoleucylglycyl-L-glutaminyl-L-histidyl-L-lysine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Lysyl-L-alanyl-L-isoleucylglycyl-L-glutaminyl-L-histidyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    L-alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.

    L-tyrosyl-L-isoleucyl-L-lysyl-L-alanyl-L-asparaginyl-L-seryl-L-lysyl-L-phenylalanyl-L-isoleucylglycyl-L-isoleucyl-L-threonyl-L-glutamyl-L-leucine: Another peptide with similar amino acid composition but different sequence and properties.

Uniqueness

L-Lysyl-L-alanyl-L-isoleucylglycyl-L-glutaminyl-L-histidyl-L-lysine is unique due to its specific sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

919782-50-6

Molecular Formula

C34H60N12O9

Molecular Weight

780.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C34H60N12O9/c1-4-19(2)28(46-29(49)20(3)42-30(50)22(37)9-5-7-13-35)33(53)40-17-27(48)43-23(11-12-26(38)47)31(51)45-25(15-21-16-39-18-41-21)32(52)44-24(34(54)55)10-6-8-14-36/h16,18-20,22-25,28H,4-15,17,35-37H2,1-3H3,(H2,38,47)(H,39,41)(H,40,53)(H,42,50)(H,43,48)(H,44,52)(H,45,51)(H,46,49)(H,54,55)/t19-,20-,22-,23-,24-,25-,28-/m0/s1

InChI Key

HORHYUAMCSLVAY-BXYHPFQCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N

Origin of Product

United States

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